molecular formula C14H22N4O B2430108 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one CAS No. 2320382-37-2

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one

Cat. No.: B2430108
CAS No.: 2320382-37-2
M. Wt: 262.357
InChI Key: BVCFZPBBROGWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an appropriate electrophile.

    Incorporation of the Cyclopentyl Group: The cyclopentyl group can be added through alkylation reactions, where a cyclopentyl halide reacts with a nucleophilic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders or infections.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one exerts its effects depends on its application:

    Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as neurotransmitter release or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-phenylethan-1-one: Similar structure but with a phenyl group instead of a cyclopentyl group.

    1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-methylpropan-1-one: Contains a methyl group instead of a cyclopentyl group.

Uniqueness

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-cyclopentylethan-1-one is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its physical properties, making it distinct from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-cyclopentyl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c19-14(10-12-4-1-2-5-12)17-9-3-6-13(17)11-18-15-7-8-16-18/h7-8,12-13H,1-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCFZPBBROGWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCC2CN3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.